[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)
Overview
Description
“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is an organometallic compound that is used as a catalyst for various reactions . It is composed of a cobalt atom with two chloride ligands and two diphenylphosphinoethane ligands, forming a coordination complex.
Molecular Structure Analysis
The molecular structure of “[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” consists of a cobalt atom coordinated to two chloride ligands and two diphenylphosphinoethane ligands . The exact structure can be determined using techniques such as single crystal X-ray crystallography .Chemical Reactions Analysis
“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is used as a catalyst for various reactions, including regio- and stereoselective intermolecular enyne coupling, cross-coupling reactions of alkyl halides with aryl Grignard reagents, hydrovinylation of styrene, tandem radical cyclization and cross-coupling, dimethylation, hydrodechlorination, and addition reactions .Physical And Chemical Properties Analysis
“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is a solid at room temperature . Its molecular weight is 528.3 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Regio- and Stereoselective Intermolecular Enyne Coupling
“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is used as a catalyst for regio- and stereoselective intermolecular enyne coupling . This process involves the selective formation of carbon-carbon bonds between an alkyne and an alkene, which is a key step in the synthesis of complex organic molecules.
Cross-Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents
This compound also serves as a catalyst for cross-coupling reactions of alkyl halides with aryl Grignard reagents . This reaction is particularly useful in the formation of carbon-carbon bonds, a fundamental process in organic synthesis.
Hydrovinylation of Styrene
“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is used in the hydrovinylation of styrene . This reaction involves the addition of a vinyl group to styrene, resulting in the formation of a new carbon-carbon bond.
Tandem Radical Cyclization and Cross-Coupling
The compound is a catalyst for tandem radical cyclization and cross-coupling . This process involves the formation of a cyclic structure followed by a cross-coupling reaction, which is useful in the synthesis of complex organic molecules.
Dimethylation
“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is used in dimethylation reactions . This process involves the addition of two methyl groups to a molecule, which can alter its properties and reactivity.
Hydrodechlorination
This compound is also used in hydrodechlorination reactions . This process involves the removal of a chlorine atom from a molecule and its replacement with a hydrogen atom. This can be useful in the detoxification of harmful chlorinated compounds.
Addition Reactions
“[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)” is used as a catalyst for addition reactions . These reactions involve the addition of two or more molecules to form a larger molecule, and are fundamental to many processes in organic chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
This compound acts as a catalyst for several types of reactions, including:
- Regio- and stereoselective intermolecular enyne coupling
- Cross-coupling reactions of alkyl halides with aryl Grignard reagents
- Hydrovinylation of styrene
- Tandem radical cyclization and cross-coupling
- Dimethylation and hydrodechlorination
In these reactions, the compound interacts with its targets, facilitating their transformation into the desired products. The exact mode of action can vary depending on the specific reaction.
Result of Action
The primary result of the action of [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) is the facilitation of chemical reactions. It helps to increase the efficiency and selectivity of these reactions, leading to higher yields of the desired products .
properties
IUPAC Name |
dichlorocobalt;2-diphenylphosphanylethyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Co/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTWXWRJCLAZFP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Co]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2CoP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451530 | |
Record name | [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) | |
CAS RN |
18498-01-6 | |
Record name | [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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